molecular formula C25H23N5O3 B2508377 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887881-98-3

8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2508377
CAS No.: 887881-98-3
M. Wt: 441.491
InChI Key: KEMJQUHETZCLII-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:

  • Position 8: A 4-ethylphenyl group, contributing hydrophobic interactions.
  • Position 1: A methyl substituent, enhancing metabolic stability.
  • Position 7: A phenyl ring, influencing steric bulk and π-π stacking.

Its synthesis involves multi-step heterocyclic chemistry, with purification via column chromatography .

Properties

CAS No.

887881-98-3

Molecular Formula

C25H23N5O3

Molecular Weight

441.491

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O3/c1-4-17-10-12-19(13-11-17)30-20(18-8-6-5-7-9-18)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3

InChI Key

KEMJQUHETZCLII-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 887881-98-3 , is a member of the imidazopyridine class of heterocycles. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O3C_{25}H_{23}N_{5}O_{3} with a molecular weight of approximately 441.48 g/mol . The compound features a complex fused ring system that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H23N5O3
Molecular Weight441.48 g/mol
CAS Number887881-98-3

Antidepressant and Anxiolytic Potential

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic effects. Studies have shown that certain derivatives can act as potent ligands for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . Specifically, compounds similar to 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine have been evaluated for their ability to enhance serotonin signaling in the brain, which is crucial for mood regulation.

The mechanism of action involves the binding of the compound to specific receptors and enzymes, modulating their activity. For instance, the interaction with serotonin receptors can lead to increased neurotransmitter availability in synaptic clefts, potentially alleviating symptoms of depression and anxiety .

In Vivo Studies

In a series of pharmacological evaluations using animal models, compounds structurally related to 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine demonstrated significant efficacy in reducing anxiety-like behaviors in forced swim tests (FST) . These studies suggest that these compounds may offer a new avenue for treating mood disorders.

Toxicity and Safety Profile

Preliminary assessments of toxicity indicate that derivatives exhibit a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully elucidate their safety in clinical applications.

Lipophilicity and Metabolic Stability

Studies utilizing micellar electrokinetic chromatography (MEKC) have assessed the lipophilicity and metabolic stability of similar compounds. These properties are critical for understanding the pharmacokinetics and bioavailability of the drug candidates derived from this class .

Binding Affinity Studies

Molecular modeling studies have revealed that these compounds possess significant binding affinities for their target receptors. This characteristic is essential for their effectiveness as therapeutic agents .

Comparison with Similar Compounds

Position 8 Modifications

Compound Name Position 8 Substituent Key Properties/Effects Reference
Target Compound 4-Ethylphenyl Hydrophobicity for membrane permeability N/A
8-(4-Fluorophenyl) analog 4-Fluorophenyl Enhanced electronegativity for binding
8-(2-Methoxyphenyl) analog (Compound 65) 2-Methoxyphenyl Polar group for solubility
8-Butyl analog (Compound 46) Butyl Increased lipophilicity

Analysis :

  • The 4-ethylphenyl group (target) balances hydrophobicity and steric bulk, whereas the 4-fluorophenyl () may improve target affinity via halogen bonding.

Position 3 Modifications

Compound Name Position 3 Substituent Key Properties/Effects Reference
Target Compound 2-Oxopropyl Hydrogen-bonding via ketone N/A
3-(2-Methoxyethyl) analog 2-Methoxyethyl Ether group for solubility
3-[2-(4-Morpholinyl)ethyl] analog Morpholinylethyl Tertiary amine for pH-dependent solubility

Analysis :

  • The 2-oxopropyl group (target) provides a reactive ketone for covalent interactions or prodrug strategies.
  • Morpholinylethyl () introduces a basic nitrogen, improving solubility in acidic environments.

Position 7 Modifications

Compound Name Position 7 Substituent Key Properties/Effects Reference
Target Compound Phenyl Aromatic stacking N/A
7-(p-Cyanophenyl) analog (Compound 70) p-Cyanophenyl Electron-withdrawing group for stability
7-(2-Trifluoromethylphenyl) analog (Compound 46) 2-Trifluoromethylphenyl Enhanced metabolic resistance

Analysis :

Analysis :

  • The target compound’s synthesis likely requires optimized conditions for improved yield.
  • Compound 70 ’s high yield (67%) suggests favorable kinetics in acid-mediated steps compared to AlCl₃-driven reactions (15% for Compound 46).

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